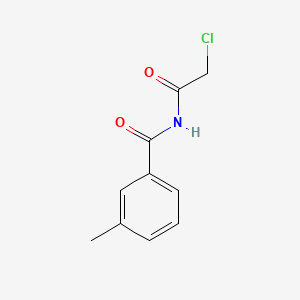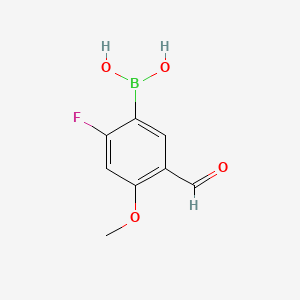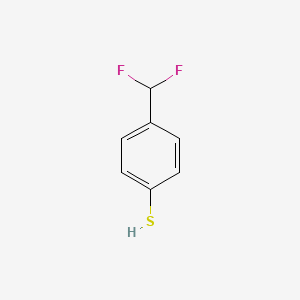
4-(Difluoromethyl)benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)benzene-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with a difluoromethyl group (-CF2H)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzene-1-thiol typically involves the introduction of the difluoromethyl group onto a benzene ring followed by the introduction of the thiol group. One common method involves the use of difluoromethylation reagents to introduce the -CF2H group onto a benzene derivative. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reagents and catalysts to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)benzene-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium hydrosulfide (NaSH) are employed.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Various thiol derivatives.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)benzene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in difluoromethylation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)benzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzene-1-thiol: Similar structure but with a trifluoromethyl group (-CF3) instead of difluoromethyl.
4-(Methyl)benzene-1-thiol: Contains a methyl group (-CH3) instead of difluoromethyl.
4-(Chloromethyl)benzene-1-thiol: Contains a chloromethyl group (-CH2Cl) instead of difluoromethyl.
Uniqueness: 4-(Difluoromethyl)benzene-1-thiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in pharmaceutical and agrochemical applications .
Propiedades
Fórmula molecular |
C7H6F2S |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
4-(difluoromethyl)benzenethiol |
InChI |
InChI=1S/C7H6F2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H |
Clave InChI |
FPUPALDIDUPMOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)
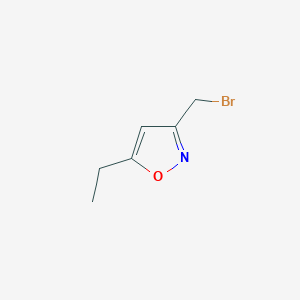
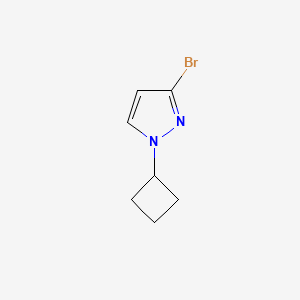
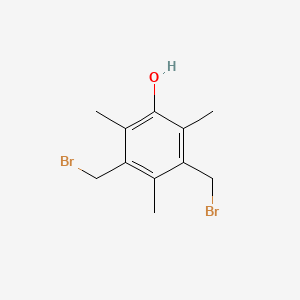
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13460595.png)
amine hydrochloride](/img/structure/B13460613.png)
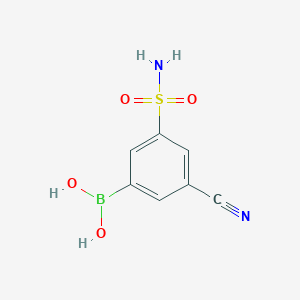
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
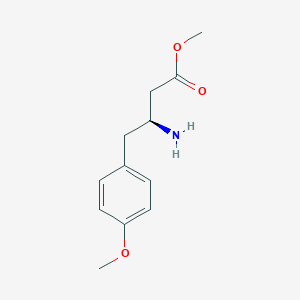
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)
